molecular formula C13H18O B1324663 3',2,2-Trimethylbutyrophenone CAS No. 898765-02-1

3',2,2-Trimethylbutyrophenone

Cat. No. B1324663
M. Wt: 190.28 g/mol
InChI Key: BADFBYVDQVSVMG-UHFFFAOYSA-N
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Description

3’,2,2-Trimethylbutyrophenone, also known as TMBP, is a chemical compound with the chemical formula C13H18O. It is a ketone that belongs to the family of alkylphenones. The compound is a colorless oil .


Molecular Structure Analysis

The molecular weight of 3’,2,2-Trimethylbutyrophenone is 190.29 . Its IUPAC name is 2,2-dimethyl-1-(3-methylphenyl)-1-butanone . The InChI code for this compound is 1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

3’,2,2-Trimethylbutyrophenone is a colorless oil . Its molecular weight is 190.29 . The compound’s IUPAC name is 2,2-dimethyl-1-(3-methylphenyl)-1-butanone .

Scientific Research Applications

Analytical Characterization and Market Presence

  • Identification in New Psychoactive Substances : 3',4'-methylenedioxy-2,2-dibromobutyrophenone, a closely related compound, has been identified in the new psychoactive substance market. It is characterized as a precursor in the synthesis of synthetic cathinones like pentylone and methylenedioxy pyrovalerone. This compound does not act as a psychoactive substance due to the absence of the characteristic amine group of cathinone derivatives (Armenta et al., 2019).

Environmental and Health Impact Studies

  • UV-Filter Metabolism and Endocrine Disruption : Benzophenone-3 (BP-3), a derivative, is widely used as a UV filter in sunscreens. Studies on its metabolism by rat and human liver microsomes and the associated estrogenic and anti-androgenic activities of its metabolites have been conducted. The study emphasizes the need to understand the structural requirements for activity and potential health impacts (Watanabe et al., 2015).

  • Occurrence in Personal Care Products : BP-3's presence in personal care products from China and the United States has been assessed, along with an estimation of daily intake through dermal absorption, highlighting the widespread human exposure to this compound (Liao & Kannan, 2014).

  • Apoptotic Effects on Rat Brain : A study on the effects of BP-3 on apoptosis and the expression of sex hormone receptors in the rat frontal cortex and hippocampus shows that BP-3 can induce mitochondrial apoptosis pathways in the brain, raising concerns about its neurotoxic effects (Krzyżanowska et al., 2018).

Chemical Properties and Reactions

  • Homolytic Substitution Reactions : Research on 4-[(Trimethylstannyl)diphenylsilyl]butanoyl radical, related to the compound of interest, provides insights into unique radical reactions, contributing to our understanding of chemical properties and potential applications (Studer et al., 2003).

  • Environmental Risks of Benzophenone-Type Compounds : BP-3's widespread use and consequent release into water environments have raised concerns about its impact on aquatic ecosystems. This review addresses its physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects, underlining the need for more studies on its long-term environmental consequences (Kim & Choi, 2014).

Electrochemical Studies

  • Influence on Electrochemical Reactions : The electrochemical pinacol coupling of acetophenone, a structurally related compound, in various ionic liquids demonstrates how these solvents can affect the stereoselectivity and kinetics of such reactions, expanding our understanding of electrochemical processes (Lagrost et al., 2005).

properties

IUPAC Name

2,2-dimethyl-1-(3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFBYVDQVSVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642417
Record name 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',2,2-Trimethylbutyrophenone

CAS RN

898765-02-1
Record name 2,2-Dimethyl-1-(3-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-(3-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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